
6-Methoxynicotinaldehyde
Overview
Description
6-Methoxynicotinaldehyde, also known as 6-methoxy-3-pyridinecarboxaldehyde, is an organic compound with the molecular formula C7H7NO2. It is a derivative of nicotinaldehyde, where a methoxy group is substituted at the sixth position of the pyridine ring. This compound is typically found as an off-white to light yellow crystalline powder .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methoxynicotinaldehyde can be synthesized from 5-bromo-2-methoxypyridine. The process involves the following steps:
Starting Material: 5-bromo-2-methoxypyridine.
Reaction Conditions: The reaction is carried out in the presence of a suitable base and solvent under controlled temperature conditions.
Product Isolation: The product is isolated and purified through crystallization or other suitable methods.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:
Reactants: 5-bromo-2-methoxypyridine and a suitable base.
Solvent: Methanol or other appropriate solvents.
Temperature Control: The reaction is maintained at a specific temperature range to ensure complete conversion.
Purification: The final product is purified using crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions at the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or hydrazines can be used under mild conditions.
Major Products:
Oxidation: 6-methoxy-3-pyridinecarboxylic acid.
Reduction: 6-methoxy-3-pyridinemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
6-Methoxynicotinaldehyde serves as an important intermediate in organic synthesis. It is utilized in the production of various pharmaceuticals and agrochemicals. Its unique methoxy group enhances its reactivity, making it a valuable precursor for synthesizing more complex compounds.
The compound has demonstrated significant biological activities:
- Inhibition of Enzymes: It has been studied for its ability to inhibit cancer-associated mutant isocitrate dehydrogenases, which play a role in tumorigenesis. Compounds derived from this compound were shown to reduce levels of D2HG (2-hydroxyglutarate), a metabolite associated with cancer progression .
- Drug Development: It is involved in the synthesis of drugs targeting specific receptors, such as somatostatin receptors, which are implicated in various physiological processes.
Medicinal Chemistry
Research indicates that derivatives of this compound exhibit potential as therapeutic agents for inflammatory diseases. For instance, certain derivatives have been identified as selective inhibitors of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation . The application of these compounds in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) has been explored .
Table 1: Comparison of Biological Activities
Compound | Biological Activity | Reference |
---|---|---|
This compound | Inhibitor of isocitrate dehydrogenases | |
Derivative A | Selective MMP inhibitor | |
Derivative B | Anti-inflammatory properties |
Table 2: Synthetic Routes
Route Description | Starting Material | Yield (%) |
---|---|---|
Route A | 5-bromo-2-methoxypyridine | High |
Route B | Alternative pyridine derivatives | Moderate |
Case Studies
Case Study 1: Inhibition of Cancer Metabolism
A study investigated the effects of various derivatives of this compound on cellular metabolism in cancer cells. The results indicated that specific modifications to the methoxy group significantly enhanced inhibitory activity against mutant isocitrate dehydrogenases, suggesting a structure-activity relationship that could inform future drug design .
Case Study 2: Therapeutic Applications
Research focused on the application of this compound derivatives in treating inflammatory diseases revealed promising results. Compounds were tested for their ability to inhibit MMPs selectively, demonstrating potential for developing new therapies for conditions like asthma and COPD .
Mechanism of Action
The mechanism of action of 6-methoxynicotinaldehyde involves its interaction with specific molecular targets. For instance, it acts as an intermediate in the synthesis of compounds that target the somatostatin receptor subtype 3. The methoxy group at the sixth position of the pyridine ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
6-Methylnicotinaldehyde: Similar structure but with a methyl group instead of a methoxy group.
6-Ethoxynicotinaldehyde: Similar structure but with an ethoxy group instead of a methoxy group.
6-Hydroxynicotinaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: 6-Methoxynicotinaldehyde is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. This substitution enhances its solubility and alters its interaction with biological targets compared to its analogs .
Biological Activity
6-Methoxynicotinaldehyde (6-MNA), also known as 6-methoxy-3-pyridinecarboxaldehyde, is an organic compound with the molecular formula CHNO. This compound is notable for its methoxy group, which significantly influences its biological activity and chemical reactivity. It has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential therapeutic applications.
6-MNA is typically presented as an off-white to light yellow crystalline powder. It can be synthesized through various methods, including the condensation of 5-bromo-2-methoxypyridine with appropriate aldehydes. The compound serves as a substrate in the synthesis of flavanones via L-proline-catalyzed reactions with o-hydroxyarylketones .
Biological Activity Overview
The biological activity of 6-MNA encompasses several mechanisms and pathways:
The mechanisms through which 6-MNA exerts its biological effects include:
- Enzyme Interaction : As a substrate for various enzymatic reactions, 6-MNA interacts with enzymes that catalyze the synthesis of biologically active molecules. This interaction can lead to significant changes in metabolic pathways and cellular functions .
- Cell Signaling Pathways : The compound has been observed to affect cellular signaling pathways, influencing gene expression and metabolic processes within cells .
Table 1: Summary of Biological Activities of this compound
Notable Research Findings
- A study highlighted the synthesis of flavanones from 6-MNA, demonstrating its role as a precursor in producing compounds with significant antioxidant activity.
- Another investigation focused on the antibacterial efficacy of modified nicotinaldehyde derivatives, indicating that structural variations could enhance activity against resistant bacterial strains .
- Research into the metabolic pathways involving 6-MNA revealed its potential effects on cellular metabolism and signaling, suggesting avenues for therapeutic interventions in metabolic disorders .
Q & A
Q. What are the common synthetic routes for 6-Methoxynicotinaldehyde, and how can reaction conditions be optimized?
Basic
this compound is typically synthesized via condensation reactions. A widely cited method involves refluxing nicotinaldehyde derivatives with sodium acetate (NaOAc) and acetic acid (HOAc) in the presence of an aldehyde precursor (e.g., Scheme 1 in Fangru et al., 2023). Key parameters include temperature control (reflux conditions), stoichiometric ratios, and catalyst selection. Purity is often verified using HPLC (≥98%) .
Advanced: Optimizing Reaction Conditions
To enhance yield and minimize side products, researchers should:
- Vary solvent systems : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
- Adjust catalyst loading : Incremental increases in NaOAc (1–2 equiv) can drive equilibrium toward product formation.
- Monitor reaction kinetics : Use in-situ FTIR or LC-MS to track intermediate stability and byproduct formation .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Basic
- NMR spectroscopy : H and C NMR are critical for confirming the aldehyde proton (δ 9.8–10.2 ppm) and methoxy group (δ 3.8–4.0 ppm).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure purity ≥98% .
Advanced: Addressing Spectral Ambiguities
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (CHNO) with <2 ppm error.
- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives .
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound?
Advanced
Discrepancies in literature data often arise from:
- Impurity profiles : Trace solvents or byproducts alter melting points. Validate purity via DSC (differential scanning calorimetry).
- Polymorphism : Characterize crystalline forms using PXRD.
- Methodological differences : Standardize protocols (e.g., heating rates in melting point determination) and cross-reference multiple sources (e.g., NIST databases) .
Q. What experimental design considerations are critical for stability studies of this compound?
Advanced
- Storage conditions : Test degradation under varying temperatures (4°C, 25°C, 40°C) and humidity levels (0–80% RH).
- Analytical endpoints : Monitor aldehyde oxidation to carboxylic acids via FTIR or TLC.
- Accelerated stability testing : Use Arrhenius modeling to predict shelf life under stress conditions (e.g., 60°C/75% RH) .
Q. How can this compound be integrated into multi-step syntheses of heterocyclic compounds?
Advanced
- Protection-deprotection strategies : Use silyl ethers or acetals to shield the aldehyde group during subsequent reactions.
- Catalytic cross-coupling : Employ Pd-mediated reactions (e.g., Suzuki-Miyaura) to functionalize the pyridine ring without aldehyde interference.
- Byproduct mitigation : Introduce scavengers (e.g., molecular sieves) to absorb water in condensation steps .
Q. What statistical approaches are suitable for analyzing dose-response relationships in biological studies involving this compound derivatives?
Advanced
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC values.
- Meta-analysis : Combine results from independent studies using random-effects models to account for variability in assay conditions.
- Sensitivity analysis : Identify outliers via Cook’s distance or leverage plots .
Q. Key Methodological Recommendations
Synthesis : Prioritize anhydrous conditions to prevent aldehyde oxidation.
Characterization : Combine orthogonal techniques (NMR, HRMS, XRD) for unambiguous identification.
Data Validation : Cross-check findings against primary literature and standardized protocols .
Properties
IUPAC Name |
6-methoxypyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-10-7-3-2-6(5-9)4-8-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAIEPPAOULMFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391833 | |
Record name | 6-Methoxynicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65873-72-5 | |
Record name | 6-Methoxy-3-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65873-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxynicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-METHOXYPYRIDINE-3-CARBALDEHYDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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